3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime
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Overview
Description
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and it contains additional bromine, ethoxy, and hydroxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime typically involves the following steps:
Bromination: The starting material, 5-ethoxy-4-hydroxybenzaldehyde, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine to form the oxime derivative.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
Reduction: 3-Bromo-5-ethoxy-4-hydroxybenzylamine.
Substitution: Various substituted benzaldehyde oxime derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of oxime and bromine substituents in organic reactions.
Biology:
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to the presence of the oxime group, which can interact with active sites of enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The bromine and ethoxy substituents may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Lacks the ethoxy group, making it less hydrophobic and potentially altering its reactivity.
5-Ethoxy-4-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
4-Hydroxybenzaldehyde oxime: Lacks both the bromine and ethoxy groups, resulting in different chemical and biological properties.
Uniqueness: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime is unique due to the combination of bromine, ethoxy, and hydroxy substituents along with the oxime group. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFPCKOFKFUDOZ-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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